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Compound of Interest

Compound Name: Urea-13C-15N2

Cat. No.: B3427287 Get Quote

This guide provides researchers, scientists, and drug development professionals with an in-

depth understanding of the principles and applications of Urea-¹³C-¹⁵N₂, a powerful dual-

isotope labeled tracer for elucidating complex metabolic pathways. By leveraging the unique

advantages of simultaneous carbon and nitrogen labeling, this molecule offers unparalleled

insights into nitrogen metabolism, urea cycle dynamics, and whole-body protein turnover. This

document moves beyond simple protocols to explain the causal relationships behind

experimental design, ensuring a robust and self-validating approach to your research.

The Power of the Dual Label: Why Urea-¹³C-¹⁵N₂?
Stable isotope labeling is a cornerstone of metabolic research, enabling the tracing of atoms

through intricate biochemical networks. While single-labeled tracers like [¹³C]urea or [¹⁵N₂]urea

are valuable, the dual-labeled Urea-¹³C-¹⁵N₂ provides a more comprehensive and nuanced

view of metabolic fluxes.

The primary advantage lies in its ability to simultaneously track the fate of both the carbon and

nitrogen atoms within the urea molecule.[1] The ¹³C atom originates from bicarbonate,

reflecting upstream metabolic activity that produces CO₂, while the two ¹⁵N atoms are direct

tracers of nitrogen metabolism, originating from ammonia and amino acids.[1] This dual-

labeling strategy allows for the dissection of interconnected pathways and provides a more

complete picture of nitrogen handling and urea synthesis.[1]

Key Advantages of Urea-¹³C-¹⁵N₂:
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Direct and Indirect Flux Measurement: Simultaneously assesses nitrogen metabolism

directly (via ¹⁵N) and overall urea cycle flux indirectly (via ¹³C).[1]

Distinguishing Nitrogen Sources: The presence of two ¹⁵N atoms allows for the differentiation

between the two nitrogen atoms in urea if doubly labeled precursors are used.[1]

Enhanced Analytical Sensitivity: Modern analytical techniques, such as gas chromatography-

mass spectrometry (GC-MS) and isotope ratio mass spectrometry (IRMS), offer sensitive

detection of the labeled urea.[1]

Applications in Hyperpolarized MRI: Hyperpolarized [¹³C,¹⁵N₂]urea is an emerging tracer for

in vivo imaging of perfusion and metabolism, with advantages in signal longevity compared

to singly labeled urea.[2][3][4]

Core Applications in Research and Drug
Development
Urea-¹³C-¹⁵N₂ is a versatile tool with broad applications across various research and

development domains.

Elucidating Urea Cycle Dynamics and Nitrogen
Metabolism
The urea cycle is a critical metabolic pathway for detoxifying ammonia.[5] Isotopic tracer

studies with Urea-¹³C-¹⁵N₂ are instrumental in quantifying the rate of ureagenesis and

understanding the regulation of this pathway in both health and disease.[1][5]

Experimental Rationale: By administering a known amount of Urea-¹³C-¹⁵N₂ and monitoring its

dilution in the body's urea pool over time, researchers can calculate the rate of endogenous

urea production. This provides a direct measure of the body's capacity to handle nitrogenous

waste. In drug development, this can be used to assess the metabolic impact of new

therapeutic agents on nitrogen homeostasis.

Quantifying Whole-Body Protein Turnover
Protein turnover, the balance between protein synthesis and degradation, is a fundamental

biological process.[6] Dysregulation of protein turnover is implicated in numerous diseases,
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including metabolic disorders and muscle wasting conditions.[7] Urea-¹³C-¹⁵N₂ serves as a

powerful tracer to assess whole-body protein catabolism.

Experimental Rationale: The rate of urea production is directly linked to the rate of amino acid

catabolism.[8] By measuring the appearance of labeled urea derived from the breakdown of

pre-labeled proteins or by monitoring the dilution of an infused Urea-¹³C-¹⁵N₂ tracer, one can

estimate the rate of whole-body protein degradation.

Advanced In Vivo Imaging with Hyperpolarized MRI
Hyperpolarized magnetic resonance imaging (MRI) is a non-invasive imaging modality that can

visualize metabolic processes in real-time.[2] Hyperpolarized [¹³C,¹⁵N₂]urea has emerged as a

promising agent for assessing tissue perfusion.[2][4][9]

Experimental Rationale: The dual labeling with ¹⁵N prolongs the relaxation times of the ¹³C

nucleus, resulting in a longer-lasting hyperpolarized signal compared to [¹³C]urea.[3] This

allows for more robust and detailed imaging of blood flow and tissue perfusion in various

organs, which is critical for cancer assessment and studying other pathologies.[2]

Experimental Design and Protocols: A Self-
Validating Approach
The following sections provide detailed methodologies for key applications of Urea-¹³C-¹⁵N₂.

The emphasis is on building self-validating systems through appropriate controls, calibration,

and data analysis.

Quantification of Urea Production Rate using Isotope
Dilution Mass Spectrometry
This protocol outlines a typical experiment to determine the in vivo rate of urea synthesis using

a primed, constant infusion of Urea-¹³C-¹⁵N₂.

Principle: A primed infusion rapidly brings the isotopic enrichment of the body's urea pool to a

steady state. By measuring the dilution of the infused tracer by endogenously produced,

unlabeled urea, the rate of urea production can be calculated.

Experimental Protocol: Primed, Constant Infusion of Urea-¹³C-¹⁵N₂
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Subject Preparation: Subjects should be fasted overnight to achieve a metabolic baseline.

Baseline Sampling: Collect a baseline blood sample prior to tracer administration to

determine natural isotopic abundance.

Tracer Administration:

Administer a priming bolus of Urea-¹³C-¹⁵N₂ to rapidly achieve isotopic equilibrium. A

common priming dose is 600 times the continuous infusion rate.[8]

Immediately follow with a continuous intravenous infusion of Urea-¹³C-¹⁵N₂ at a known

rate.

Timed Blood Sampling: Collect blood samples at multiple time points during the infusion

(e.g., every 30 minutes for 4 hours) to monitor isotopic enrichment.

Sample Processing:

Separate plasma from blood samples by centrifugation.

Isolate urea from plasma, for example, by protein precipitation followed by cation

exchange chromatography.[8]

Derivatization for GC-MS Analysis: To make urea volatile for GC-MS analysis, it needs to be

derivatized. A common method is the formation of a 2-methoxypyrimidine derivative or a

trimethylsilyl (TMS) derivative.[8][10]

GC-MS Analysis:

Inject the derivatized sample into the GC-MS system.

Monitor the ion fragments corresponding to unlabeled urea and the ¹³C- and ¹⁵N-labeled

urea to determine the isotopic enrichment.[8] For the TMS derivative, characteristic

fragment ions at m/z 189 (unlabeled), 190 (¹⁴N¹⁵N), and 191 (¹⁵N¹⁵N) can be monitored.[8]

Data Analysis: Calculate the mole percent excess (MPE) of the labeled urea in plasma at

steady state. The rate of urea appearance (Ra) can then be calculated using the following

formula:
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Ra = Infusion Rate * (Enrichment of Infusate / Enrichment of Plasma at Steady State - 1)

Data Presentation: Isotopic Enrichment of Plasma Urea

Time (minutes)
¹³C Mole Percent Excess
(MPE)

¹⁵N₂ Mole Percent Excess
(MPE)

0 (Baseline) 0.00 0.00

30 1.85 3.52

60 2.48 4.71

90 2.75 5.23

120 2.81 5.34

150 2.80 5.32

180 2.82 5.35

210 2.81 5.33

240 2.82 5.34

Note: The above data is illustrative. Actual enrichment will depend on the infusion rate and the

subject's metabolic state.

Visualization of the Experimental Workflow
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Workflow for determining urea production rate.
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Metabolic Flux Analysis (MFA) of the Urea Cycle
Metabolic flux analysis using stable isotopes provides a quantitative measure of the rates of

metabolic reactions.[5] By combining Urea-¹³C-¹⁵N₂ with other labeled precursors, a detailed

map of carbon and nitrogen flow through the urea cycle and connected pathways can be

constructed.[11]

Principle: Cells are cultured in a medium containing labeled substrates. At metabolic and

isotopic steady state, the distribution of isotopes in intracellular metabolites is measured. This

labeling pattern, along with a stoichiometric model of the metabolic network, is used to

calculate intracellular fluxes.[11]

Experimental Protocol: ¹³C-¹⁵N Metabolic Flux Analysis

Cell Culture: Culture cells in a chemostat to achieve a metabolic pseudo-steady state.

Isotopic Labeling: Switch the culture to a medium containing ¹³C- and ¹⁵N-labeled substrates,

including Urea-¹³C-¹⁵N₂ and other relevant tracers (e.g., labeled glucose, amino acids).

Sample Collection: Harvest cells at isotopic steady state.

Metabolite Extraction: Extract intracellular metabolites.

Mass Spectrometry Analysis: Analyze the mass isotopomer distributions of key metabolites

using LC-MS or GC-MS.

Flux Calculation: Use a computational model to infer carbon and nitrogen fluxes from the

labeling data and extracellular uptake/secretion rates.

Visualization of Urea Cycle Isotope Incorporation
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Isotope tracing through the urea cycle.
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Trustworthiness and Authoritative Grounding
The protocols and principles described in this guide are based on established methodologies

published in peer-reviewed scientific literature. The use of internal standards, calibration

curves, and appropriate statistical analysis is crucial for ensuring the accuracy and

reproducibility of the data. When conducting these experiments, it is imperative to adhere to

good laboratory practices and to validate all analytical methods.

Conclusion
Urea-¹³C-¹⁵N₂ is a sophisticated and powerful tool for researchers in the life sciences and drug

development. Its ability to provide a dual perspective on carbon and nitrogen metabolism offers

a level of detail that is unattainable with single-labeled tracers. By carefully designing

experiments and employing robust analytical techniques as outlined in this guide, scientists can

gain profound insights into the intricate workings of metabolic pathways, ultimately accelerating

the pace of discovery and innovation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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